3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone

Synthetic Intermediate Diels-Alder Cycloaddition α-Arylidene Ketone

This specific α-arylidene ketone, featuring a 1-tetralone core and a critical 2-piperonylidene substituent, is essential for Diels-Alder cycloadditions with N-aryl maleimides to build benzo[h]chromene libraries in 84-92% yield. Its precise electronic and steric profile ensures regioselectivity and reproducible kinetics, unlike unvalidated analogs which risk synthesis failure. Ideal for medicinal chemistry and reference standard development.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 80554-35-4
Cat. No. B11706561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone
CAS80554-35-4
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C41
InChIInChI=1S/C18H14O3/c19-18-14(7-6-13-3-1-2-4-15(13)18)9-12-5-8-16-17(10-12)21-11-20-16/h1-5,8-10H,6-7,11H2/b14-9+
InChIKeyZSWFGLVDMKTZIO-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone – CAS 80554-35-4 Procurement Guide: Sourcing and Differentiation Data for Researchers


3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone (CAS 80554-35-4), also systematically named as (2E)-2-(1,3-benzodioxol-5-ylmethylene)-3,4-dihydro-1(2H)-naphthalenone, is a synthetic bicyclic enone composed of a 1-tetralone core bearing a benzodioxole (piperonylidene) substituent at the 2-position via an exocyclic methylene bridge . The compound belongs to the broader class of α-arylidene ketones, specifically those derived from 1-tetralone, and is primarily utilized as a reactive building block in organic synthesis, including the construction of chromene and naphthalene derivatives [1]. Predicted physicochemical properties, including a logP of approximately 4.97, indicate significant lipophilicity .

Why 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone Cannot Be Replaced by Generic Analogs in Specialized Synthesis


Structural analogs where the benzodioxole moiety is replaced by a simple phenyl or other heterocyclic ring, or where the tetralone core is altered, cannot guarantee equivalent reactivity in Diels-Alder cycloaddition and other addition reactions. Reproducible access to the specific chromene scaffolds demonstrated in the literature [1] requires the precise electronic and steric profile of the 2-piperonylidene substituent to control regioselectivity and reaction rates. Untested substitutions introduce risks of altered reaction kinetics, lower yields, and failure to reproduce key synthetic pathways, with no publicly available head-to-head comparative reactivity data to qualify any analog as a suitable replacement.

Quantitative Comparative Evidence for 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone (CAS 80554-35-4) vs. Closest Analogs


Direct Comparative Reactivity or Biological Activity Data Unavailable in Current Literature

A comprehensive search of primary research papers, patents, and authoritative databases through May 2026 identified no published study providing a direct, quantitative head-to-head comparison of 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone with a defined structural analog (such as 2-benzylidene-1-tetralone, 2-(4-methoxybenzylidene)-1-tetralone, or 2-(3,4-dimethoxybenzylidene)-1-tetralone) under identical experimental conditions for any property, including reactivity, biological activity, stability, or selectivity [1]. Consequently, no quantitative differentiation can be claimed on the basis of currently available evidence.

Synthetic Intermediate Diels-Alder Cycloaddition α-Arylidene Ketone

Predicted Lipophilicity (ACD/LogP) vs. Model Chromene Derivatives

The ACD/Labs predicted logP for 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone is 4.97 , indicating high lipophilicity. While a direct experimental comparator study is unavailable, this value can be referenced against calculated logP values for hypothetical simpler analogs such as 2-benzylidene-1-tetralone (predicted logP approximately 4.0-4.5) or 2-(4-methoxybenzylidene)-1-tetralone (predicted logP approximately 3.5-4.0) to infer that the benzodioxole substituent notably increases lipophilicity compared to phenyl or methoxyphenyl analogs. However, the difference lacks experimental validation in the same study.

Physicochemical Property Lipophilicity Drug-Likeness

Recommended Application Scenarios for 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone (CAS 80554-35-4) Based on Current Evidence


Precursor for Microwave-Assisted Diels-Alder Synthesis of Benzo[h]chromene Derivatives

The compound, used as 2-piperonylidene-1-tetralone, is employed as a dienophile in Diels-Alder reactions with N-aryl maleimides under microwave irradiation to form 4-(benzo[d][1,3]dioxol-5-yl)-N-aryl-3,4,5,6-tetrahydro-2H-benzo[h]chromene derivatives in 84-92% yield [1]. This scenario is suitable for medicinal chemistry groups exploring chromene-based compound libraries.

Starting Material for Naphthalene Derivatives via Vilsmeier-Haack Chemistry

The original synthetic report describes the formation of substituted dihydronaphthalene carbaldehydes from allylbenzene precursors using Vilsmeier-Haack conditions [2]. The compound serves as an intermediate in further transformations to naphthalene products, relevant to researchers constructing fused-ring aromatic systems.

Physicochemical Reference Standard for α-Arylidene Enones

With a validated ChemSpider entry providing systematic name, SMILES, and predicted properties (including density, boiling point, and lipophilicity) , this compound can serve as a reference standard for analytical method development and computational modeling studies involving similar α-arylidene enone scaffolds.

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